Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate

Description

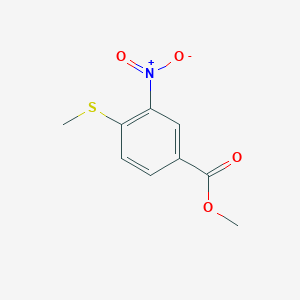

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate is a nitroaromatic compound characterized by a benzoid core substituted with a methyl ester group at position 1, a nitro (-NO₂) group at position 3, and a methylsulfanyl (-SCH₃) group at position 4. Its molecular formula is C₉H₉NO₄S, with an exact mass of 227.046151 g/mol . The methylsulfanyl group is electron-donating, while the nitro group is strongly electron-withdrawing, creating a polarized electronic environment that influences reactivity and intermolecular interactions.

Properties

IUPAC Name |

methyl 4-methylsulfanyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-14-9(11)6-3-4-8(15-2)7(5-6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFKUEQFNLAOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611224 | |

| Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51919-71-2 | |

| Record name | Methyl 4-(methylsulfanyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate typically involves the nitration of methyl 4-(methylsulfanyl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Methyl 4-(methylsulfinyl)-3-nitrobenzenecarboxylate, Methyl 4-(methylsulfonyl)-3-nitrobenzenecarboxylate.

Reduction: Methyl 4-(methylsulfanyl)-3-aminobenzenecarboxylate.

Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methylsulfanyl group can undergo oxidation or substitution reactions. These transformations can alter the compound’s reactivity and interaction with biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Key Structural Analogs:

Electronic and Reactivity Trends:

- Electron-Donating vs. In contrast, the fluorophenoxy and dichlorobenzyloxy groups in analogs are electron-withdrawing, deactivating the ring and directing reactivity differently .

- Nitro Group Stability : The nitro group’s position (meta to the ester in all cases) enhances resonance stabilization but may reduce solubility in polar solvents compared to ortho or para isomers.

Pharmacological and Industrial Use

- Intermediate Utility: The nitro and ester functionalities in these compounds make them precursors for amines (via nitro reduction) and carboxylic acids (via ester hydrolysis). For example, the fluorophenoxy derivative could yield bioactive phenoxazine scaffolds .

- Structural Characterization : While crystallographic data for the target compound is absent, SHELX-based refinement tools (e.g., SHELXL) are widely used for analogous nitroaromatics to determine bond lengths and angles critical for reactivity predictions .

Limitations and Knowledge Gaps

- Data Deficiency : Comparative studies on reaction kinetics, solubility, or thermal stability are lacking. For instance, the impact of methylsulfanyl versus chloro/fluoro substituents on nitro group reduction rates remains unquantified.

- Toxicity and Handling: No safety data is available for the target compound, whereas halogenated analogs like the dichlorobenzyloxy derivative may pose higher environmental persistence risks .

Biological Activity

Methyl 4-(methylsulfanyl)-3-nitrobenzenecarboxylate (C₉H₉NO₄S) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitro group and a methylsulfanyl group attached to a benzenecarboxylate structure, classifying it under nitrobenzoates. Its unique combination of functional groups contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Reaction of 4-(2-methyl-4-sulfanylquinolines) with methyl iodide in ethanol in the presence of sodium ethylate.

- Condensation Reactions : Utilizing starting materials such as 2-methyl-5-nitrophenol to yield the desired product.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Anticancer Properties : Studies have shown that derivatives can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, certain analogues have been found to enhance caspase-3 activity, indicating their role in inducing programmed cell death in breast cancer cells .

- Enzyme Inhibition : Interaction studies reveal that this compound may bind to specific enzymes or receptors, potentially acting as a modulator of biochemical pathways.

Anticancer Activity

A study focused on the synthesis and biological evaluation of compounds related to this compound. The results indicated:

- Microtubule Destabilization : Compounds showed effective inhibition of microtubule assembly at concentrations around 20 μM.

- Apoptosis Induction : Selected compounds enhanced caspase-3 activity significantly, confirming their potential as anticancer agents .

Antimicrobial Evaluation

Research on structurally similar nitro compounds demonstrated varying degrees of antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The presence of the nitro group was crucial for enhancing antimicrobial activity, suggesting that this compound may also possess similar properties .

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate | Hydroxy derivative | Hydroxyl substitution alters reactivity | Varying antimicrobial properties |

| Methyl 4-(ethylthio)-3-nitrobenzoate | Ethylthio derivative | Ethyl group affects steric hindrance | Antimicrobial potential |

| Methyl 4-(methylamino)-3-nitrobenzoate | Amino derivative | Increased activity due to amino functionality | Enhanced anticancer effects |

| Methyl 4-chloro-3-nitrobenzoate | Chloro derivative | Enhanced electrophilicity due to chlorine substituent | Potentially increased cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.